![molecular formula C20H20N2O3S B3016255 4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine CAS No. 872200-19-6](/img/structure/B3016255.png)
4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine involves various strategies, as seen in the reported literature. For instance, a method for synthesizing a structurally similar compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, has been developed, which includes crystallization from acetonitrile and single crystal X-ray analysis . Another study reports the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, which are part of a library designed based on the biological relevance of their structural moieties . Additionally, a novel synthesis approach for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed using a one-pot C–C and C–N bond-forming strategy in water, highlighting an eco-friendly protocol .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques. Single crystal X-ray analysis has been employed to determine the spatial structure of the synthesized compounds, revealing their crystalline form and space group . The 3D structure properties of the tetrahydroquinoline derivatives have been fully characterized, with molecular modeling and X-ray crystallography confirming the existence of an intramolecular weak hydrogen bond, which is relevant to the compound's conformational preference . In another study, the structure of a morpholine derivative was determined by IR, 1H-NMR, and 13C-NMR spectral data, with theoretical calculations supporting the experimental findings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include cyclocondensation reactions, as seen in the preparation of a morpholine-substituted β-diketone derivative with antiparasitic activity . The one-pot strategy for synthesizing quinolinone derivatives also exemplifies the innovative reactions employed, utilizing water as a solvent and avoiding metal catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The Hirshfeld surface analysis has been used to study intermolecular interactions in the crystal of a morpholinosulfonyl compound, which is crucial for understanding its inhibitory activity against hepatitis B . The antiparasitic activity of tetrahydroquinoline derivatives has been linked to their 3D structure properties and the presence of an intramolecular hydrogen bond . Theoretical studies on a morpholine derivative have provided insights into its HOMO-LUMO energy, electronegativity, and mulliken charges, which are important for predicting its reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
Benzylisoquinoline Alkaloid Biosynthesis
The study by Inui et al. (2007) discusses the overexpression of enzymes in the benzylisoquinoline alkaloid biosynthesis pathway in cultured Eschscholzia californica. This research is significant for understanding how modifications in the biosynthetic pathway can enhance the production of economically important alkaloids, such as morphine and berberine, which have substantial pharmaceutical value. The manipulation of specific enzymes, like O-methyltransferase, shows the potential for increasing alkaloid content, highlighting the relevance of morpholine derivatives in improving secondary metabolite synthesis in plants (Inui et al., 2007).
Nonlinear Optical Properties
Ruanwas et al. (2010) investigated the synthesis, characterization, and nonlinear optical properties of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds. These findings are crucial for the development of materials with potential optical limiting applications, demonstrating how structural modifications can impact the optical characteristics of compounds for technological applications (Ruanwas et al., 2010).
Molecular Structure Analysis
Bortoluzzi et al. (2011) explored the molecular structure of specific compounds, showcasing the importance of morpholine derivatives in studying molecular conformation and interactions. Understanding these structural aspects is vital for designing molecules with desired properties and functions, such as in material science or drug design (Bortoluzzi et al., 2011).
Oligosaccharide Synthesis
Wang et al. (2006) introduced Benzenesulfinyl morpholine as a new promoter for oligosaccharide synthesis using a pre-activation strategy. This research underscores the role of morpholine derivatives in facilitating complex organic syntheses, particularly in the efficient assembly of oligosaccharides, which are essential for various biological studies and pharmaceutical applications (Wang et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that morpholine derivatives, such as amorolfine, inhibit fungal enzymes d14 reductase and d7-d8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may interfere with sterol synthesis pathways in certain organisms .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to the disruption of normal cellular functions in certain organisms by interfering with sterol synthesis pathways .
Propiedades
IUPAC Name |
4-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-7-8-18-17(13-15)20(22-9-11-25-12-10-22)19(14-21-18)26(23,24)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDATULSDUENAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


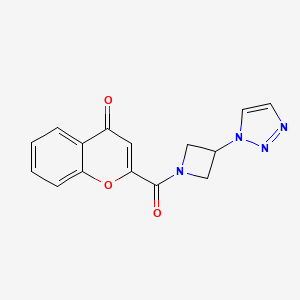
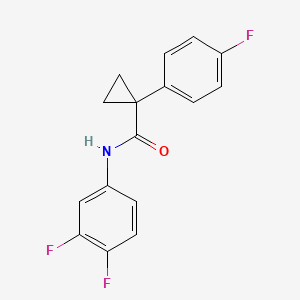
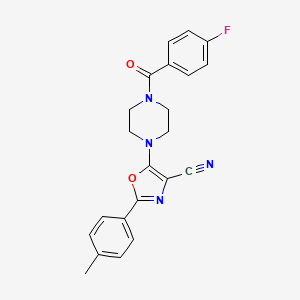
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

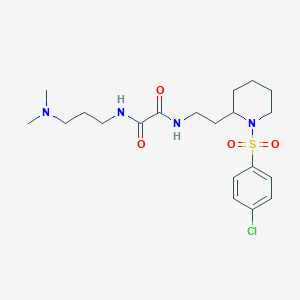
![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)
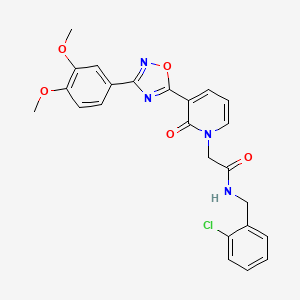
![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)
![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)